4-cyano-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-cyano-1H-pyrazole-5-carboxylic acid is a chemical compound with the CAS Number 1045733-76-3 . It has a molecular weight of 137.1 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrazole compounds, including this compound, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms .Chemical Reactions Analysis
Pyrazoles, including this compound, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For example, 4-Cyanopyrazole is used to catalyze the epoxidation of ethene by hydrogen peroxide .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Chemical Synthesis
4-Cyano-1H-pyrazole-5-carboxylic acid and its derivatives have been studied for their role in chemical synthesis. A novel conversion process involving 5-amino-1-aryl-1H-pyrazole-4-carboxylic acid to corresponding 5-cyano esters has been described, with these esters acting as precursors to chemical hybridizing agents in crops like wheat and barley (Beck, Ackmann, Staszak, & Wright, 1988). Additionally, the synthesis of 1-aryl-1H-pyrazolecarbonitriles and related derivatives, including 1-aryl-5-(aminocarbonyl)-1H-pyrazole-4-carboxylic acids, has been explored for similar purposes (Beck, Lynch, & Wright, 1988).
Experimental Studies
Experimental and theoretical studies have been conducted on functionalization reactions involving derivatives of this compound. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamide via reaction with diaminopyridine was examined (Yıldırım, Kandemirli, & Demir, 2005).
Biological Applications
The compound has been utilized in the synthesis of novel ligands based on 1H-pyrazole-3(5)-carboxylic acids for potential applications in medicinal chemistry and metal complex catalysis (Dalinger et al., 2020). Additionally, its derivatives have shown significant antifungal activity against various fungi, suggesting potential use in agriculture (Liu et al., 2020).
Industrial Applications
In industrial contexts, derivatives of this compound have been studied as corrosion inhibitors for steel in acidic environments, demonstrating the potential for application in material protection (Herrag et al., 2007).
Safety and Hazards
Future Directions
The future directions for 4-cyano-1H-pyrazole-5-carboxylic acid and other pyrazoles include further developments in synthetic techniques and biological activity related to pyrazole derivatives . Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Properties
IUPAC Name |
4-cyano-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O2/c6-1-3-2-7-8-4(3)5(9)10/h2H,(H,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXCTCRAEHZVHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1045733-76-3 |
Source
|
Record name | 4-cyano-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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